[6-(Phenylsulfonyl)pyridin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone
Description
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group, a pyridine carbonyl group, and a trifluoromethyl phenyl group
Properties
Molecular Formula |
C23H20F3N3O3S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H20F3N3O3S/c24-23(25,26)18-5-4-6-19(15-18)28-11-13-29(14-12-28)22(30)17-9-10-21(27-16-17)33(31,32)20-7-2-1-3-8-20/h1-10,15-16H,11-14H2 |
InChI Key |
XAXUNZJXAATUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzenesulfonyl group, and the attachment of the pyridine carbonyl and trifluoromethyl phenyl groups. Common synthetic routes may include:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the pyridine and phenyl groups.
Radical trifluoromethylation: This method introduces the trifluoromethyl group into the phenyl ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized under specific conditions.
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has a wide range of applications in scientific research, including:
Medicinal Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.
Biological Studies: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE: Shares the trifluoromethyl phenyl group but lacks the benzenesulfonyl and pyridine carbonyl groups.
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]PIPERAZINE: Similar structure but without the trifluoromethyl group.
Uniqueness: 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the benzenesulfonyl and pyridine carbonyl groups contribute to its biological activity and binding affinity to molecular targets .
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